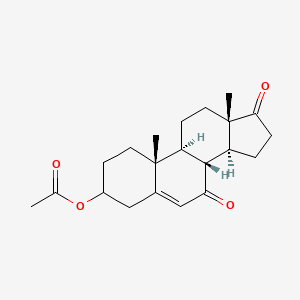
Androst-5-en-3-ol-7,17-dione acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-5-en-3-ol-7,17-dione acetate: is a synthetic steroidal compound with the molecular formula C21H28O4 and a molecular weight of 344.44 g/mol . It is also known by other names such as 7-keto-DHEA and 7-oxo-DHA . This compound is a white to off-white crystalline powder and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Androst-5-en-3-ol-7,17-dione acetate typically involves the acetylation of 7-keto-dehydroepiandrosterone (7-keto-DHEA) . The reaction conditions often include the use of acetic anhydride and a base such as pyridine . The reaction is carried out under controlled temperatures to ensure the formation of the desired acetate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Androst-5-en-3-ol-7,17-dione acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: This reaction can reduce the ketone groups to hydroxyl groups.
Substitution: This reaction can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-keto-DHEA , while reduction can yield 7-hydroxy-DHEA .
Scientific Research Applications
Biology: In biological research, this compound is used to study the metabolic pathways of steroid hormones and their effects on various biological processes .
Medicine: In medicine, Androst-5-en-3-ol-7,17-dione acetate is investigated for its potential therapeutic effects, including its role in modulating androgen and estrogen receptors .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various steroidal drugs and supplements .
Mechanism of Action
The mechanism of action of Androst-5-en-3-ol-7,17-dione acetate involves its interaction with androgen and estrogen receptors . It acts as a modulator, influencing the activity of these receptors and thereby affecting various physiological processes . The molecular targets include the androgen receptor (AR) and the estrogen receptor (ER) , and the pathways involved include the steroid hormone signaling pathway .
Comparison with Similar Compounds
Androstenediol (Androst-5-ene-3β,17β-diol): A weak androgen and estrogen steroid hormone.
Androstenedione (Androst-4-ene-3,17-dione): An intermediate in the biosynthesis of testosterone and estrogen.
Dehydroepiandrosterone (DHEA; Androst-5-en-3β-ol-17-one): A precursor to various steroid hormones.
Uniqueness: Androst-5-en-3-ol-7,17-dione acetate is unique due to its specific acetylation at the 3-hydroxyl group, which imparts distinct chemical properties and biological activities compared to its non-acetylated counterparts .
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3/t14?,15-,16-,19-,20-,21-/m0/s1 |
InChI Key |
VVSMJVQHDZUPIL-FQAVLMBTSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC4=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


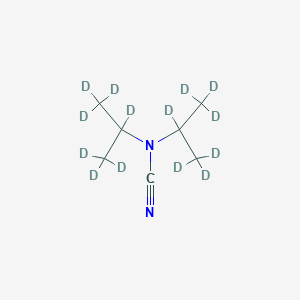
![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
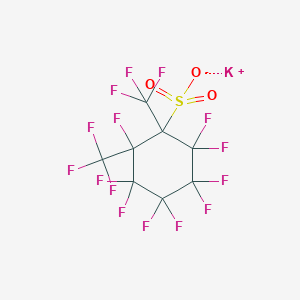
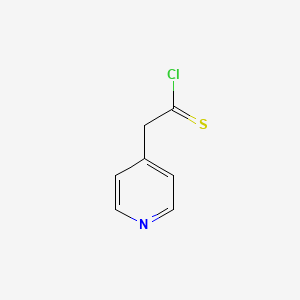

![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
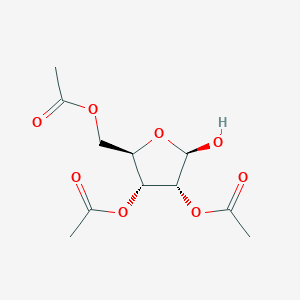
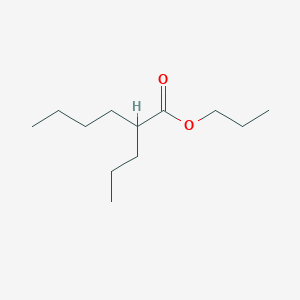
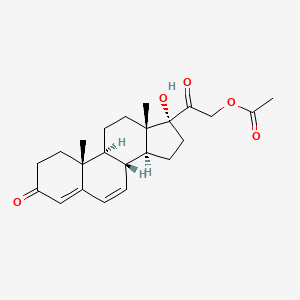
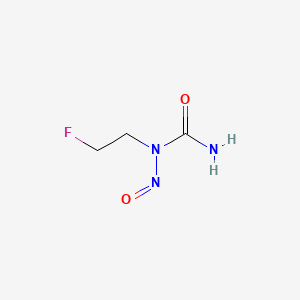
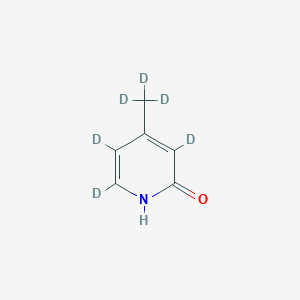
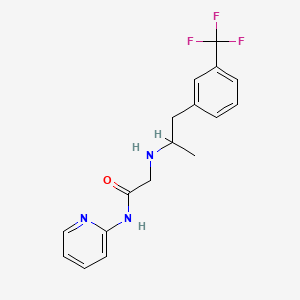
![Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate](/img/structure/B13412233.png)
![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)
